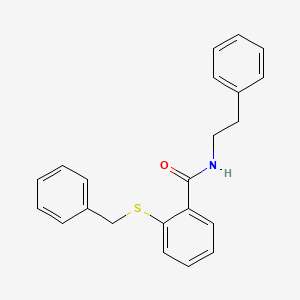![molecular formula C19H18N2O2 B5846439 4-[(mesitylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5846439.png)
4-[(mesitylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(mesitylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one is a chemical compound that belongs to the oxazole family. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-[(mesitylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to exert its anticancer activity through the induction of apoptosis, which is a programmed cell death process. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
4-[(mesitylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one has been shown to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. Additionally, it has been shown to exhibit fluorescent properties, making it a potential tool for the detection of metal ions in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-[(mesitylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one is its potential use as an anticancer agent. It has been shown to exhibit significant activity against various cancer cell lines, making it a promising candidate for further development. Additionally, its fluorescent properties make it a potential tool for the detection of metal ions in biological samples. However, one of the major limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 4-[(mesitylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one. One potential direction is the further investigation of its anticancer activity and the development of more potent derivatives. Another direction is the development of this compound as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use as a catalyst in various organic reactions.
Méthodes De Synthèse
The synthesis of 4-[(mesitylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one involves the reaction of mesitylamine and phenylglyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the oxazole ring. The final product is obtained by the addition of water to the reaction mixture and subsequent purification.
Applications De Recherche Scientifique
4-[(mesitylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, it has been studied for its potential use as a catalyst in various organic reactions.
Propriétés
IUPAC Name |
2-phenyl-4-[(2,4,6-trimethylphenyl)iminomethyl]-1,3-oxazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-9-13(2)17(14(3)10-12)20-11-16-19(22)23-18(21-16)15-7-5-4-6-8-15/h4-11,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZGIPPXHQUFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=C(OC(=N2)C3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

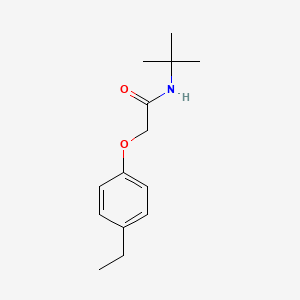
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5846387.png)
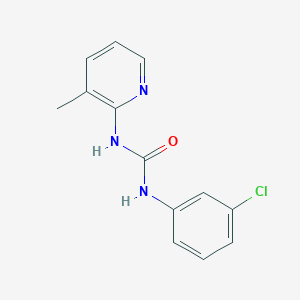
![N-{5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5846398.png)
![N-[4-(benzyloxy)phenyl]benzenesulfonamide](/img/structure/B5846401.png)
![N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]propanamide](/img/structure/B5846403.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5846410.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5846416.png)
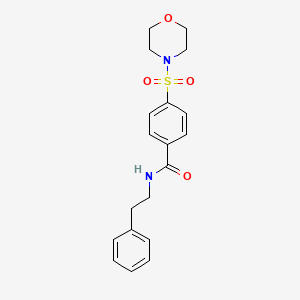
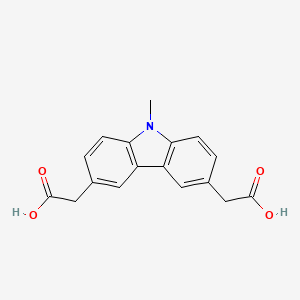

![3-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B5846459.png)
![1-(3-nitrobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5846470.png)
